Cas no 134517-54-7 (5-Bromo-2,4-dichloroquinazoline)
5-Bromo-2,4-dichloroquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2,4-dichloroquinazoline
- 134517-54-7
- MFCD09954889
- DTXSID801304867
- DB-427417
- PS-11563
- A887895
- JFJWOUKXMNABQC-UHFFFAOYSA-N
- SCHEMBL7336294
- AKOS024261680
- CS-0143077
- C8H3BrCl2N2
-
- MDL: MFCD09954889
- Inchi: 1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H
- InChI Key: JFJWOUKXMNABQC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C1=C(N=C(N=2)Cl)Cl
Computed Properties
- Exact Mass: 275.88567g/mol
- Monoisotopic Mass: 275.88567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 25.8Ų
5-Bromo-2,4-dichloroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2377-1g |
5-bromo-2,4-dichloroquinazoline |
134517-54-7 | 97 | 1g |
$660 | 2021-06-25 | |
| Alichem | A189011161-250mg |
5-Bromo-2,4-dichloroquinazoline |
134517-54-7 | 97% | 250mg |
$270.00 | 2022-04-03 | |
| Alichem | A189011161-1g |
5-Bromo-2,4-dichloroquinazoline |
134517-54-7 | 97% | 1g |
$533.12 | 2022-04-03 | |
| Alichem | A189011161-5g |
5-Bromo-2,4-dichloroquinazoline |
134517-54-7 | 97% | 5g |
$1,561.14 | 2022-04-03 | |
| Chemenu | CM142391-1g |
5-Bromo-2,4-dichloroquinazoline |
134517-54-7 | 97% | 1g |
$632 | 2021-08-05 | |
| Apollo Scientific | OR400855-250mg |
5-Bromo-2,4-dichloroquinazoline |
134517-54-7 | 250mg |
£95.00 | 2025-02-20 | ||
| Apollo Scientific | OR400855-1g |
5-Bromo-2,4-dichloroquinazoline |
134517-54-7 | 1g |
£275.00 | 2025-02-20 | ||
| eNovation Chemicals LLC | D481382-10g |
5-bromo-2,4-dichloroquinazoline |
134517-54-7 | 97% | 10g |
$1290 | 2024-05-24 | |
| Chemenu | CM142391-1g |
5-Bromo-2,4-dichloroquinazoline |
134517-54-7 | 97% | 1g |
$*** | 2023-03-30 | |
| abcr | AB456027-250 mg |
5-Bromo-2,4-dichloroquinazoline |
134517-54-7 | 250MG |
€209.10 | 2023-07-18 |
5-Bromo-2,4-dichloroquinazoline Suppliers
5-Bromo-2,4-dichloroquinazoline Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-Bromo-2,4-dichloroquinazoline
Introduction to 5-Bromo-2,4-dichloroquinazoline (CAS No. 134517-54-7)
5-Bromo-2,4-dichloroquinazoline, identified by the Chemical Abstracts Service Number (CAS No.) 134517-54-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a structural motif widely recognized for its biological activity and utility in drug development. The presence of bromine and chlorine substituents at specific positions in its molecular framework imparts unique chemical properties, making it a valuable intermediate in synthesizing various pharmacologically active molecules.
The quinazoline scaffold is a bicyclic aromatic system consisting of a benzene ring fused to a pyridazine ring. The introduction of electron-withdrawing halogen atoms, such as bromine and chlorine, at the 5- and 2-positions, respectively, enhances the electrophilicity of the quinazoline core. This modification is strategically employed to facilitate further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. The compound’s structural features make it a versatile building block for exploring new therapeutic agents.
In recent years, 5-Bromo-2,4-dichloroquinazoline has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling areas of research involves its role as a precursor in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing quinazoline derivatives that selectively inhibit specific kinases, researchers aim to develop novel therapeutics with improved efficacy and reduced side effects.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 5-Bromo-2,4-dichloroquinazoline as a key intermediate. These studies suggest that the compound’s halogenated structure allows for strong interactions with target proteins, enhancing binding affinity and selectivity. For instance, computational analyses have revealed that derivatives of this compound can effectively disrupt the active sites of tyrosine kinases, which are overactive in many cancer types. This insight has guided the design of novel inhibitors targeting pathways such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase).
The synthesis of 5-Bromo-2,4-dichloroquinazoline typically involves multi-step organic reactions starting from readily available precursors. The process often begins with the chlorination and bromination of a parent quinazoline derivative under controlled conditions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for further pharmaceutical applications.
From a biological perspective, 5-Bromo-2,4-dichloroquinazoline derivatives exhibit a range of pharmacological activities. Some studies have demonstrated their antimicrobial properties against various bacterial strains, suggesting potential applications in combating drug-resistant infections. Additionally, preliminary investigations have shown promise in anti-inflammatory and anti-proliferative effects, making them attractive candidates for treating chronic inflammatory diseases and certain types of cancer.
The growing interest in 5-Bromo-2,4-dichloroquinazoline has also spurred research into its metabolic stability and pharmacokinetic profiles. Understanding how the body processes this compound is crucial for optimizing its therapeutic potential. Advances in metabolomics have enabled researchers to identify key metabolic pathways and degradation products, providing insights into how modifications to its structure can enhance bioavailability and reduce toxicity.
Future directions in the study of 5-Bromo-2,4-dichloroquinazoline include exploring its role in drug discovery through high-throughput screening (HTS) campaigns. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with promising activity. By integrating HTS with structure-based drug design principles derived from 5-Bromo-2,4-dichloroquinazoline, scientists can accelerate the development of novel therapeutics.
The compound’s versatility also extends to material science applications beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. For example, derivatives of 5-Bromo-2,4-dichloroquinazoline have been investigated as components in organic light-emitting diodes (OLEDs) due to their ability to absorb and emit light efficiently.
In conclusion,5-Bromo-2,4-dichloroquinazoline (CAS No. 134517-54-7) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its structural features enable diverse functionalization strategies, making it an invaluable intermediate for developing kinase inhibitors and other therapeutic agents. Ongoing research continues to uncover new applications for this compound across various scientific disciplines.
134517-54-7 (5-Bromo-2,4-dichloroquinazoline) Related Products
- 573675-55-5(7-Bromo-4-chloroquinazoline)
- 102393-82-8(6-Bromo-2,4-dichloroquinazoline)
- 1260847-61-7(7-Bromo-4,6-dichloroquinazoline)
- 331647-05-3(8-Bromo-2,4-dichloroquinazoline)
- 959237-68-4(7-bromo-2,4-dichloro-quinazoline)
- 38267-96-8(6-Bromo-4-chloroquinazoline)
- 885524-31-2(QUINAZOLINE, 6,7-DIBROMO-4-CHLORO-)
- 1166378-32-0(6-Bromo-2,4,7-trichloroquinazoline)
- 403850-84-0(7-Bromo-4-chloro-2-methylquinazoline)
- 2148-38-1(5-Bromo-4-chloro-quinazoline)